molecular formula C20H20N2O5 B6497512 3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide CAS No. 946262-17-5

3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide

Cat. No. B6497512
CAS RN: 946262-17-5
M. Wt: 368.4 g/mol
InChI Key: NKNVPMPXJIVNSX-UHFFFAOYSA-N
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Description

Compounds like “3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide” belong to a class of organic compounds known as amides. These are characterized by a functional group that contains a carbonyl group (C=O) linked to a nitrogen atom .


Synthesis Analysis

The synthesis of such compounds usually involves several steps, including the formation of the amide bond and the introduction of the trimethoxy groups . The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction step .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Amides, for example, can undergo hydrolysis to form carboxylic acids and amines . The trimethoxy groups might make the compound more reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined using various analytical techniques .

Scientific Research Applications

3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide has a variety of applications in scientific research. It has been used as a substrate for the synthesis of various peptide-linked compounds, such as peptide esters, peptide amides, and peptide-linked aromatic compounds. It has also been used as a reagent for the synthesis of various heterocyclic compounds and polymers. In addition, it has been used as a catalyst for the synthesis of various organic compounds.

Advantages and Limitations for Lab Experiments

3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a versatile compound with a variety of applications in scientific research. It is relatively easy to synthesize, and the yields are typically high. In addition, it has a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, it is important to note that this compound is a relatively new compound, and its effects on humans and other organisms are not yet fully understood.

Future Directions

Given the versatility of 3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide, there are a variety of potential future directions for its use. It could be used as a reagent in the synthesis of a variety of organic compounds, or as a catalyst in the synthesis of various heterocyclic compounds. It could also be used as a chelating agent for the production of stable complexes with metal ions. Additionally, further research could be done to further explore the biochemical and physiological effects of this compound on humans and other organisms, as well as its potential applications in drug development.

Synthesis Methods

3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is synthesized from the reaction of 3,4,5-trimethoxybenzoyl chloride and 5-phenyl-1,2-oxazol-3-ylmethyl amine hydrochloride. This reaction is typically carried out in anhydrous dimethylformamide (DMF) at a temperature of 0-5°C. The reaction is exothermic, and the yield is typically high, with a yield of up to 95%.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some amides can be irritants or have toxic effects .

properties

IUPAC Name

3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-24-17-9-14(10-18(25-2)19(17)26-3)20(23)21-12-15-11-16(27-22-15)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNVPMPXJIVNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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